molecular formula C24H25N5O3 B2933075 (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 634895-21-9

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2933075
CAS No.: 634895-21-9
M. Wt: 431.496
InChI Key: KSJCGILVSAMRMH-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide ( 634895-21-9) is a specialized chemical compound with a molecular formula of C 24 H 25 N 5 O 3 and a molecular weight of 431.5 g/mol . This complex molecule features a pyrazole-carbohydrazide core linked to a methoxy-substituted phenyl ring and a 2-methylindole moiety, forming a hydrazone with potential for diverse research applications. Compounds within this class of pyrazole-carbohydrazide derivatives are of significant interest in medicinal and heterocyclic chemistry research due to their structural complexity and potential bioactivity . Similar structures are frequently investigated for their roles as key intermediates in organic synthesis and for their potential pharmacological properties in early-stage discovery research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14(2)32-22-10-9-16(11-23(22)31-4)20-12-21(28-27-20)24(30)29-25-13-18-15(3)26-19-8-6-5-7-17(18)19/h5-14,26H,1-4H3,(H,27,28)(H,29,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJCGILVSAMRMH-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Cytotoxicity

Research indicates that derivatives of pyrazole, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated several pyrazole derivatives against human cancer cell lines using the MTT assay. The results showed that some derivatives exhibited potent antiproliferative activity, outperforming established chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4IkHepG210.5
4IlBGC8237.8
4IhBT47412.0

The mechanism by which this compound exerts its cytotoxic effects involves cell cycle arrest and apoptosis induction. Flow cytometry analysis demonstrated that certain derivatives caused cell cycle arrest at the S phase, indicating interference with DNA synthesis . Additionally, activation of caspases was observed, suggesting that the compound may initiate apoptotic pathways .

Case Studies

  • Study on Indole-Pyrazole Derivatives :
    A series of indole-pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, the target compound exhibited notable cytotoxicity against multiple cancer cell lines and was characterized by its ability to induce apoptosis through caspase activation .
  • Comparative Study with Other Pyrazole Derivatives :
    In a comparative study, various pyrazole derivatives were screened for their antiproliferative activities. The target compound showed comparable or superior efficacy to known anticancer agents, highlighting its potential as a therapeutic candidate in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the phenyl ring, pyrazole core, and hydrazide-linked aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (E-configuration implied) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-isopropoxy-3-methoxyphenyl, (2-methylindol-3-yl)methylene C₂₄H₂₅N₅O₃ 443.50 Balanced lipophilicity from isopropoxy and methoxy groups; indole enhances π-interactions.
5-(4-Butoxyphenyl)-N′-[(2-methylindol-3-yl)methylene] analog () 4-butoxyphenyl C₂₄H₂₅N₅O₂ 415.50 Longer butoxy chain increases hydrophobicity; reduced polarity compared to isopropoxy .
N′-(4-isopropylphenyl)methylene-3-(1-methylpyrrol-2-yl) analog () 4-isopropylphenyl, 1-methylpyrrole C₂₀H₂₃N₅O 361.44 Pyrrole’s electron-rich nature may alter electronic properties; smaller molecular weight .
3-{4-[(4-methylbenzyl)oxy]phenyl} analog () 4-methylbenzyloxy C₂₇H₂₃N₅O₂ 457.51 Benzyloxy group enhances steric bulk and lipophilicity .
3-(4-ethoxy-3-methoxyphenyl)-N′-(2-hydroxynaphthyl)methylene analog () 4-ethoxy-3-methoxyphenyl, 2-hydroxynaphthyl C₂₄H₂₃N₅O₃ 453.48 Naphthyl group introduces planar aromaticity; hydroxy group enables H-bonding .
Nitro-substituted analog () 3-nitrophenyl, 4-methoxybenzylidene C₁₈H₁₅N₅O₄ 365.34 Nitro group’s electron-withdrawing effect may reduce stability but enhance electrophilic reactivity .
Key Trends:
  • Alkoxy Chain Length : Butoxy (C₄H₉O) vs. isopropoxy (C₃H₇O) substituents influence logP values, with longer chains increasing hydrophobicity .
  • Aromatic Systems : Naphthyl () and indole () groups enhance π-π stacking, while pyrrole () may alter electron distribution.
  • Electron Effects : Methoxy/isopropoxy (electron-donating) vs. nitro (electron-withdrawing) groups modulate electronic environments, affecting binding to targets like kinases or oxidoreductases .

Binding and Interaction Studies

Computational docking (e.g., AutoDock Vina ) and spectroscopic analyses (e.g., FTIR, NMR ) highlight substituent-dependent interactions:

  • Indole-Containing Analogs : The 2-methylindole group in the target compound and ’s analog facilitates interactions with hydrophobic pockets in proteins, as seen in docking studies .
  • Hydroxy and Methoxy Groups : The 2-hydroxynaphthyl group () forms strong hydrogen bonds, while methoxy groups in the target compound contribute to moderate polarity .

Structural Characterization Methods

  • X-ray Crystallography : SHELX and WinGX were used to confirm the (E)-configuration and planarity of hydrazide derivatives (e.g., ).
  • Spectroscopy: IR and NMR data () validated functional groups and non-covalent interactions, such as intramolecular H-bonds stabilizing the pyrazole-indole system.

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Core Pyrazole Formation : Condensation of β-keto esters with hydrazines under reflux (ethanol, 80°C, 4–6 h) forms the pyrazole ring .

Carbohydrazide Intermediate : Reacting pyrazole-5-carboxylic acid with thionyl chloride to form the acid chloride, followed by hydrazine hydrate treatment .

Schiff Base Formation : Condensation of the carbohydrazide with 2-methylindole-3-carboxaldehyde in ethanol containing triethylamine (reflux, 1–4 h) .
Key Considerations : Use anhydrous conditions for acid chloride formation, and monitor reaction progress via TLC. Recrystallization from ethanol improves purity .

Basic: How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • NMR :
    • ¹H NMR : Look for indole NH (~12 ppm), pyrazole CH (~6.5–7.5 ppm), and isopropoxy/methoxy protons (~1.2–3.8 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (~165–170 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolve the (E)-configuration of the imine bond and dihedral angles between aromatic rings .

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking .
  • Target Selection : Prioritize receptors like cyclooxygenase (COX) or carbonic anhydrase, given structural analogs in .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Perform MD simulations (100 ns) to assess complex stability .
    Example : Pyrazole-indole hybrids show affinity for COX-2 via H-bonding with Arg120 and hydrophobic interactions .

Advanced: How do substituent modifications (e.g., isopropoxy vs. methoxy groups) impact bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Design : Synthesize analogs with varying substituents (e.g., replace isopropoxy with ethoxy or halogen) .
  • Assays : Test against biological targets (e.g., anticonvulsant MES model or carbonic anhydrase inhibition ).
  • Findings : Bulkier groups (isopropoxy) may enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (Cl, NO₂) improve enzyme inhibition .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazole-indole hybrids?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., seizure models: MES vs. scPTZ in anticonvulsant studies ).
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation.
  • Off-Target Screening : Perform kinase profiling to identify unintended interactions.
    Case Study : Inconsistent COX-2 inhibition may arise from crystallographic polymorphism; use DSC/TGA to assess purity .

Advanced: What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or sulfonate groups at the pyrazole NH .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles.
  • Analytical Validation : Measure solubility via HPLC (reverse-phase C18 column, 254 nm) .

Advanced: How do environmental conditions (pH, temperature) affect the stability of the imine bond in this compound?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • pH Dependency : The imine bond hydrolyzes rapidly below pH 3 (simulated gastric fluid); use enteric coatings for oral delivery .
  • Spectroscopic Tracking : UV-Vis absorbance shifts at ~300 nm indicate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.